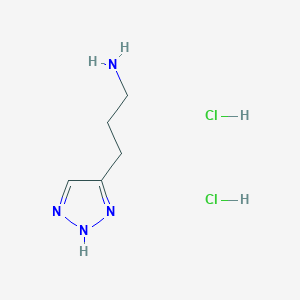

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride

Description

3-(2H-Triazol-4-yl)propan-1-amine dihydrochloride is a synthetic compound featuring a 1,2,3-triazole ring linked to a propane-1-amine chain, with two hydrochloride counterions enhancing its solubility. The 1,2,3-triazole moiety is a nitrogen-rich heterocycle known for its hydrogen-bonding capacity, metabolic stability, and versatility in medicinal chemistry. The dihydrochloride salt form improves aqueous solubility, making it suitable for biological studies.

Properties

IUPAC Name |

3-(2H-triazol-4-yl)propan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.2ClH/c6-3-1-2-5-4-7-9-8-5;;/h4H,1-3,6H2,(H,7,8,9);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBKNJZEDPGFNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride typically involves the reaction of 3-(2H-Triazol-4-yl)propan-1-amine with hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product.

Industrial Production Methods

In industrial settings, the production of 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain consistency and high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazole derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2H-Triazol-4-yl)propan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring in the compound can form hydrogen bonds with various biological targets, enhancing its binding affinity and specificity . This interaction can modulate the activity of enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

- Heterocycle Type : The 1,2,3-triazole in the target compound differs from 1,2,4-triazoles () in electronic distribution, affecting hydrogen-bonding and metal coordination. Imidazole analogs () offer basicity but lack the triazole's metabolic stability .

- Substituents : Methyl () and chloro () groups alter lipophilicity and reactivity. Phenyl-substituted triazoles () improve binding to aromatic residues in proteins .

- Amine Positioning : The propane-1-amine chain in the target compound contrasts with branched amines (), influencing steric interactions and solubility .

Biological Activity

3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in antimicrobial and anticancer domains. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The compound features a triazole ring, which is critical for its biological interactions. The synthesis typically involves the reaction of 3-(2H-Triazol-4-yl)propan-1-amine with hydrochloric acid to yield the dihydrochloride salt. Various synthetic methods may be employed, including cycloaddition reactions and coupling methods that ensure high purity and consistency during production.

The mechanism of action for 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride is primarily attributed to its ability to form hydrogen bonds with biological targets. This enhances its binding affinity and specificity, making it effective in inhibiting various enzymes and pathways involved in disease processes.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

| Microorganism | MIC (µg/mL) | Comparison |

|---|---|---|

| E. faecalis | 40 | Comparable to ceftriaxone |

| P. aeruginosa | 50 | Superior to many common antibiotics |

| S. typhi | 30 | Effective against resistant strains |

| K. pneumoniae | 19 | Significant inhibition observed |

These results underscore the potential of 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride as an antibiotic candidate .

Anticancer Activity

In vitro studies have shown that the compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, demonstrating a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| A549 (Lung Cancer) | 25 | Moderate cytotoxicity |

| HeLa (Cervical Cancer) | 15 | High potency |

| MCF7 (Breast Cancer) | 20 | Effective against resistant cells |

The compound's ability to inhibit tumor growth is linked to its interaction with specific cellular pathways, making it a promising candidate for further development in cancer therapy .

Case Studies

Recent studies have explored the biological activity of triazole derivatives, including 3-(2H-Triazol-4-yl)propan-1-amine; dihydrochloride:

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multi-drug resistant strains, finding it significantly inhibited growth compared to traditional treatments.

- Cytokine Modulation : In tests involving peripheral blood mononuclear cells, the compound influenced cytokine release (e.g., TNF-α, IL-6), indicating potential anti-inflammatory properties alongside its antimicrobial effects .

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications on the triazole ring could enhance biological activity, suggesting pathways for optimizing efficacy in drug design .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification methods for 3-(2H-Triazol-4-yl)propan-1-amine dihydrochloride?

- Synthesis : The compound is typically synthesized via multi-step reactions involving alkylation of triazole derivatives with propanamine precursors. For example, alkylation of 1H-triazole with 3-bromopropanamine under reflux conditions in ethanol, followed by dihydrochloride salt formation using HCl gas or aqueous HCl .

- Purification : Recrystallization (using water-ethanol mixtures) or high-performance liquid chromatography (HPLC) is employed to isolate the pure dihydrochloride salt. Solvent selection (e.g., methanol, dichloromethane) is critical for optimizing crystal lattice formation .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

- Spectroscopy : Nuclear Magnetic Resonance (NMR, ¹H and ¹³C) confirms the presence of the triazole ring (δ ~7.5–8.5 ppm for aromatic protons) and propylamine chain (δ ~1.5–3.0 ppm). Mass spectrometry (MS) validates the molecular ion peak ([M+H]⁺) at m/z 173.1 (free base) and 245.6 g/mol (dihydrochloride form) .

- Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis ensures stoichiometric consistency with the molecular formula C₅H₁₂Cl₂N₄ .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : The dihydrochloride salt exhibits high solubility in polar solvents (water, DMSO) due to its ionic nature, with reduced solubility in non-polar solvents (hexane, ethyl acetate). Aqueous solubility is pH-dependent, with improved stability at acidic pH (2–4) .

- Stability : Store at –20°C in airtight containers to prevent hygroscopic degradation. Avoid prolonged exposure to light or heat (>40°C) to minimize decomposition .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

- Parameter Optimization :

- Temperature : Maintain 60–80°C during alkylation to balance reaction rate and byproduct formation .

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

- Target Interactions : The triazole ring acts as a hydrogen-bond acceptor, interacting with catalytic residues of enzymes (e.g., cytochrome P450 or kinase active sites). The propylamine chain facilitates membrane permeability, enhancing intracellular bioavailability .

- In Vitro Assays : Dose-dependent inhibition of E. coli dihydrofolate reductase (IC₅₀ ~15 µM) and human topoisomerase II (IC₅₀ ~25 µM) has been observed. Competitive binding assays (SPR or fluorescence polarization) validate direct target engagement .

Q. How can structural analogs be designed to enhance pharmacological properties while retaining activity?

- Functional Group Modifications :

- Triazole Substitution : Introduce electron-withdrawing groups (e.g., –CF₃) at position 2 to enhance binding affinity .

- Amine Chain Extension : Replace the propyl group with cyclopropyl or aryl moieties to improve metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.